1-Hydroxy-7-methoxyindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-7-methoxyindazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-7-methoxyindazole can be synthesized through several methods. One common approach involves the methylation of 6-hydroxyindazole to produce 6-methoxyindazole, followed by further functionalization to obtain the desired compound . Another method includes the use of titanium catalysts for hydroamination reactions, which can then be converted into protected or unprotected indazoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction environments to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-7-methoxyindazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, such as methylation, can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of 6-hydroxyindazole yields 6-methoxyindazole and 6-hydroxy-2-methylindazole .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-7-methoxyindazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-7-methoxyindazole involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of neuronal nitric oxide synthase, it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyimidazole: Shares similar structural features and chemical properties.
6-Methoxyindazole: A closely related compound with similar reactivity.
1-Hydroxy-2-methylindazole: Another derivative with comparable biological activities
Uniqueness: 1-Hydroxy-7-methoxyindazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit neuronal nitric oxide synthase makes it particularly valuable in neurobiological research .
Eigenschaften
Molekularformel |
C8H8N2O2 |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-hydroxy-7-methoxyindazole |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-4-2-3-6-5-9-10(11)8(6)7/h2-5,11H,1H3 |
InChI-Schlüssel |
PRBCXWGKOVOPRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N(N=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.